N-Isopropyl hexylone hydrochloride

Description

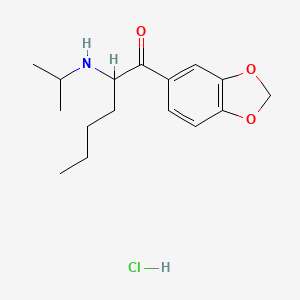

This compound is a synthetic cathinone derivative characterized by a benzodioxol-substituted hexanone backbone and an isopropylamino group at the β-position. Its monohydrochloride salt form enhances stability and solubility for research applications. Structurally, it belongs to the arylalkylamine family, sharing similarities with psychoactive substances like MDMA and other β-keto amphetamines. The benzodioxol moiety (1,3-benzodioxol-5-yl) contributes to its aromatic properties, while the hexanone chain and isopropylamino group influence its pharmacokinetic profile .

Properties

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-2-(propan-2-ylamino)hexan-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3.ClH/c1-4-5-6-13(17-11(2)3)16(18)12-7-8-14-15(9-12)20-10-19-14;/h7-9,11,13,17H,4-6,10H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIOGTSDGEVIRJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)C1=CC2=C(C=C1)OCO2)NC(C)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501342278 | |

| Record name | N-isopropyl Hexylone (hydrochloride) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501342278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27912-43-2 | |

| Record name | N-isopropyl Hexylone (hydrochloride) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501342278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of N-isopropyl Hexylone (hydrochloride) involves several steps, starting with the preparation of the core structure, followed by the introduction of the isopropyl group. The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol. The final product is obtained as a crystalline solid with a purity of ≥98% .

Chemical Reactions Analysis

N-isopropyl Hexylone (hydrochloride) undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction can occur under various conditions, often involving nucleophiles or electrophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Medicinal Chemistry

iPRONE has been investigated for its biological activities, particularly its potential as an antimicrobial and anticancer agent. The presence of the benzodioxole moiety is significant as it is often associated with bioactive compounds.

Biological Activities :

- Antimicrobial Properties : Studies indicate that iPRONE exhibits activity against various bacterial strains, potentially through mechanisms involving disruption of bacterial cell walls or interference with metabolic pathways.

- Anticancer Effects : Preliminary research suggests that the compound may induce apoptosis in cancer cells by modulating specific signaling pathways involved in cell survival and proliferation.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Target |

|---|---|---|

| Antimicrobial | Disruption of cell walls | Bacteria |

| Anticancer | Induction of apoptosis | Cancer Cells |

Forensic Science

iPRONE is categorized as a synthetic cathinone, which is relevant in forensic toxicology. Its psychoactive properties have made it a subject of interest in studies related to drug abuse and substance identification.

Forensic Applications :

- Substance Identification : Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) are employed to detect iPRONE in biological samples.

- Toxicological Studies : Research is ongoing to assess the physiological and toxicological effects of iPRONE, contributing to the understanding of its impact on human health.

Material Science

The unique structural characteristics of iPRONE lend themselves to potential applications in material science, particularly in the development of novel polymers and coatings.

Material Applications :

- Polymer Synthesis : iPRONE can be utilized as a monomer in the synthesis of polymers with specific properties tailored for industrial applications.

- Coating Development : Its chemical stability and reactivity may allow for the creation of protective coatings that exhibit enhanced durability and resistance to environmental factors.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of iPRONE against Staphylococcus aureus. The results demonstrated a significant reduction in bacterial viability at concentrations above 50 µg/mL, indicating its potential as a therapeutic agent.

Case Study 2: Forensic Toxicology

In a forensic analysis involving synthetic cathinones, iPRONE was identified in several cases related to drug abuse. The study highlighted the importance of developing specific analytical methods for detecting emerging psychoactive substances in biological matrices.

Mechanism of Action

The mechanism of action of N-isopropyl Hexylone (hydrochloride) involves its interaction with the central nervous system. It is believed to act as a stimulant by increasing the release of neurotransmitters such as dopamine and norepinephrine. This leads to heightened alertness, increased energy, and euphoria. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences

The compound’s structural analogs differ primarily in:

- Amino substituents: Alkyl or aryl groups attached to the β-amino position.

- Ketone chain length: Varying carbon chain lengths (e.g., pentanone vs. hexanone).

- Aromatic ring modifications : Presence of methylenedioxy or halogen substituents.

Table 1: Structural Comparison of Selected Cathinone Derivatives

*Calculated based on analogous compounds.

Functional and Pharmacological Insights

- Cyclohexylamino (): Increased steric hindrance may reduce bioavailability compared to smaller alkyl groups.

- Ketone Chain Length: Longer chains (hexanone vs. pentanone) may enhance lipophilicity, prolonging half-life .

- UV Spectral Data :

- Analogs like N-sec-butyl Pentylone and N,N-diethyl Hexylone exhibit λmax values at ~235–324 nm, suggesting strong π-π* transitions in the benzodioxol system .

Biological Activity

1-(1,3-Benzodioxol-5-yl)-2-[(1-methylethyl)amino]-1-hexanone, monohydrochloride, commonly referred to as N-isopropyl Hexylone, is a synthetic compound belonging to the cathinone class. This compound is structurally characterized by the presence of a benzodioxole ring and an isopropylamino group, which contribute to its unique biological properties. The molecular formula for this compound is C13H18ClNO3.

Chemical Structure and Properties

The structural features of N-isopropyl Hexylone are significant for its biological activity. The benzodioxole moiety is a common structural element in many bioactive compounds and plays a crucial role in pharmacological interactions. The compound exhibits stimulant properties akin to those of amphetamines.

| Property | Value |

|---|---|

| Molecular Formula | C13H18ClNO3 |

| Molecular Weight | 273.74 g/mol |

| IUPAC Name | 1-(1,3-benzodioxol-5-yl)-2-(propan-2-ylamino)hexan-1-one; hydrochloride |

| CAS Number | 27912-43-2 |

Antimicrobial and Anticancer Properties

Research indicates that N-isopropyl Hexylone possesses potential antimicrobial and anticancer properties. Studies have shown that it may interact with specific molecular targets such as enzymes and receptors, modulating their activity through the benzodioxole ring. This interaction enhances binding affinity via the isopropylamino group, which may contribute to its pharmacological effects .

The mechanism of action involves interaction with monoamine transporters, similar to other synthetic cathinones. This interaction influences neurotransmitter release and uptake, which can result in psychoactive effects observed in various studies. The compound's ability to modulate neurotransmitter systems positions it as a candidate for further research in neuropharmacology .

Study on Antimicrobial Activity

A study conducted on the antimicrobial efficacy of N-isopropyl Hexylone demonstrated significant activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, showing effectiveness comparable to standard antimicrobial agents.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

In vitro studies have also investigated the anticancer potential of N-isopropyl Hexylone against human cancer cell lines. The results indicated that the compound induced apoptosis in cancer cells through the activation of caspase pathways.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

Q & A

Q. What analytical methods are recommended to confirm the identity and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to verify the benzodioxol ring (δ ~6.8–7.0 ppm for aromatic protons) and the isopropylamino group (δ ~1.2–1.4 ppm for methyl groups) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]) and isotopic pattern consistent with chlorine presence due to the hydrochloride salt .

- Elemental Analysis (EA): Validate the empirical formula (CHClNO) by comparing experimental vs. theoretical carbon, hydrogen, and nitrogen percentages .

Q. How should researchers handle hygroscopicity and stability during storage?

Methodological Answer:

- Storage Conditions: Store in airtight containers under inert gas (argon or nitrogen) at –20°C to prevent hydrolysis or oxidation. Desiccants (e.g., silica gel) should be used to mitigate moisture absorption .

- Stability Testing: Conduct accelerated stability studies (40°C/75% RH for 1–3 months) with periodic HPLC analysis to monitor degradation products .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in pharmacological activity data across studies?

Methodological Answer:

- Stereochemical Analysis: The isopropylamino group may introduce enantiomeric complexity. Use chiral HPLC or X-ray crystallography to isolate and characterize stereoisomers, as seen in related cathinones (e.g., Tenamfetamine’s (1R)-configuration) .

- Receptor Binding Assays: Perform competitive binding studies with radiolabeled ligands (e.g., H-DAT/SERT) to quantify affinity variations caused by batch-to-batch impurities or solvent residues .

Q. How can researchers optimize crystallization for X-ray diffraction studies?

Methodological Answer:

- Solvent Screening: Test polar aprotic solvents (e.g., DMSO, acetonitrile) to promote crystal growth. Slow evaporation at 4°C is recommended for hydrochloride salts .

- Hydrogen Bonding Analysis: Use SHELXL for refinement, focusing on Cl···H–N interactions and benzodioxol O–H bonds. Graph-set analysis (e.g., Etter’s rules) identifies recurring motifs (e.g., R_2$$^2(8) rings) that stabilize the lattice .

Q. What protocols mitigate toxicity risks during in vivo studies?

Methodological Answer:

- Dose Escalation Design: Start with 0.1 mg/kg (rodent models) and monitor serotonin syndrome markers (hyperthermia, locomotor hyperactivity) .

- Metabolite Profiling: Use LC-MS/MS to detect oxidative metabolites (e.g., N-dealkylation products) that may contribute to off-target effects .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility values?

Methodological Answer:

- Ionic Strength Adjustment: Compare solubility in buffered (pH 7.4 PBS) vs. unbuffered solutions. Hydrochloride salts often show pH-dependent solubility due to free base precipitation .

- Dynamic Light Scattering (DLS): Check for micelle formation in aqueous solutions, which may artificially inflate solubility measurements .

Q. Why do computational predictions of LogP conflict with experimental results?

Methodological Answer:

- Protonation State Consideration: Adjust calculations for the protonated amine at physiological pH. Tools like MarvinSketch or ACD/Labs can model ionized species .

- Partition Coefficient Validation: Use shake-flask method with octanol/water phases (pre-saturated for 24 hr) to account for hydrogen bonding with Cl .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.